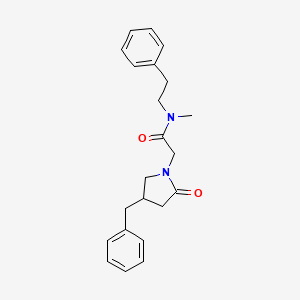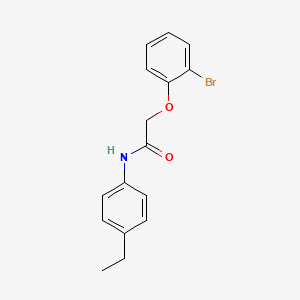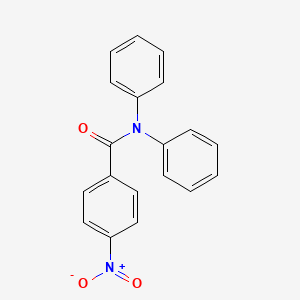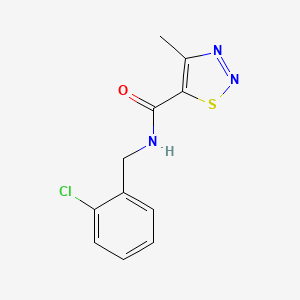![molecular formula C24H24N2O2 B5689712 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5689712.png)
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, commonly known as DPP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP-10 is a piperidinylpyridinone derivative that has been synthesized as a potent small molecule inhibitor of the serine protease, dipeptidyl peptidase 4 (DPP-4). In
作用机制
DPP-10 is a potent inhibitor of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, which is a key enzyme involved in glucose metabolism. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a critical role in regulating glucose homeostasis. By inhibiting 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, DPP-10 increases the levels of incretin hormones, leading to improved glucose tolerance and insulin sensitivity. DPP-10 has also been shown to inhibit cancer stem cell self-renewal and induce apoptosis in cancer cells by targeting the Wnt signaling pathway.
Biochemical and Physiological Effects:
DPP-10 has been shown to have a number of biochemical and physiological effects, including inhibition of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, increased levels of incretin hormones, improved glucose tolerance and insulin sensitivity, inhibition of cancer stem cell self-renewal, induction of apoptosis in cancer cells, and reduction of inflammation. DPP-10 has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of DPP-10 is its high potency as a 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one inhibitor, which makes it an effective tool for studying the role of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one in glucose metabolism and other physiological processes. DPP-10 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of DPP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of information on its long-term toxicity and safety.
未来方向
There are several future directions for research on DPP-10, including the development of more potent and selective inhibitors of 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one, the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammation, and the exploration of its mechanism of action in greater detail. Further research is also needed to determine the long-term safety and toxicity of DPP-10, as well as its potential for clinical translation. Overall, DPP-10 represents a promising candidate for further development as a therapeutic agent with potential applications in a variety of diseases.
合成方法
The synthesis of DPP-10 involves the reaction of 2-acetylpyridine with 3,3-diphenylpiperidin-1-amine in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, DPP-10. The synthesis of DPP-10 has been optimized to yield high purity and high yield of the compound.
科学研究应用
DPP-10 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one is a key enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. DPP-10 has been shown to inhibit 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one activity, leading to improved glucose tolerance and insulin sensitivity in animal models of diabetes. DPP-10 has also been investigated for its potential anti-cancer and anti-inflammatory properties. In cancer, DPP-10 has been shown to inhibit tumor growth and metastasis by targeting cancer stem cells. In inflammation, DPP-10 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-22-14-7-8-16-25(22)18-23(28)26-17-9-15-24(19-26,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,16H,9,15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXKNGSEVFATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=CC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)
![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
![(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)


![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5689714.png)

![(4R)-1-(cyclobutylcarbonyl)-N-ethyl-4-{[(5-ethyl-2-thienyl)carbonyl]amino}-L-prolinamide](/img/structure/B5689720.png)